7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a hexyloxyphenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hexyloxybenzaldehyde and heptanoic acid.
Formation of Intermediate: The 4-hexyloxybenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the seventh position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, potentially affecting enzyme activity or cellular processes. The phenyl ring and hexyloxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic or aromatic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid: Similar structure but with an ethoxy group instead of a hexyloxy group.
7-(4-Butoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
7-(4-hexoxyphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-8-15-23-17-13-11-16(12-14-17)18(20)9-6-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYDIJWIIYJQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645454 |
Source
|
Record name | 7-[4-(Hexyloxy)phenyl]-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-12-6 |
Source
|
Record name | 4-(Hexyloxy)-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[4-(Hexyloxy)phenyl]-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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